4-amino-3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Catalog No.
S7965589
CAS No.
M.F
C14H16N2O4S
M. Wt
308.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-3-methoxy-N-(4-methoxyphenyl)benzenesulfon...

Product Name

4-amino-3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

IUPAC Name

4-amino-3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

InChI

InChI=1S/C14H16N2O4S/c1-19-11-5-3-10(4-6-11)16-21(17,18)12-7-8-13(15)14(9-12)20-2/h3-9,16H,15H2,1-2H3

InChI Key

GGGQWLLGOSBTNK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)OC

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)OC
Methoxsalen is a planar organic molecule with a molecular weight of 244.28 g/mol and a melting point of 146-147°C. It is a light-sensitive molecule that undergoes photochemical reactions upon exposure to ultraviolet light. Methoxsalen is primarily found in the seeds of the Ammi majus plant, and has been traditionally used as a pigmenting agent in cosmetics and as a photoactive compound in psoralen-based phototherapy for psoriasis and vitiligo.
Methoxsalen is a colorless to light yellow crystalline powder with a slightly bitter taste. It is sparingly soluble in water, but soluble in organic solvents like ethanol, methanol, and chloroform. Methoxsalen has a strong absorption peak around 330-350 nm in the ultraviolet range, which makes it an effective photosensitizer for photodynamic therapy.
Methoxsalen can be synthesized from the precursor compound psoralen through a series of chemical reactions. The synthesis involves the condensation of psoralen with methoxymethane in the presence of a strong base like potassium tert-butoxide, followed by sulfonation with chlorosulfonic acid to yield methoxsalen. The synthesized compound can be purified by recrystallization and characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography.
Various analytical methods like high-performance liquid chromatography, mass spectrometry, and fluorescence spectroscopy have been used to study the absorption and fluorescence properties of methoxsalen and its derivatives. These methods have also been used to quantify the concentration of methoxsalen in various biological samples and to monitor its transformation and degradation under different conditions.
Methoxsalen has been found to have a wide range of biological activities, including the ability to induce cell death, inhibit cell proliferation, and modulate immune responses. The photochemical reactions of methoxsalen with DNA and proteins result in the formation of covalent adducts, which can lead to DNA damage and cell death via apoptosis or necrosis. Methoxsalen has also been shown to sensitize cancer cells to photodynamic therapy, making it a potential candidate for cancer treatment.
Methoxsalen has been studied extensively for its toxicity and safety in scientific experiments. Studies have shown that methoxsalen can cause adverse effects like skin irritation, photosensitivity reactions, and liver toxicity in both animals and humans. However, the toxicity of methoxsalen can be reduced by using lower doses or by modifying the delivery method.
Methoxsalen has found various applications in scientific experiments, including photodynamic therapy for cancer, psoriasis, and vitiligo; photochemotherapy for skin diseases; DNA crosslinking studies; and photoaffinity labeling of proteins. Methoxsalen has also been used as a photosensitizer to activate certain endogenous molecules like amino acids, peptides, and nucleotides for drug discovery.
The current state of research on methoxsalen is focused on improving its efficacy and safety as a photosensitizer for cancer treatment and as a photochemotherapeutic agent for skin diseases. Researchers are exploring novel drug delivery methods and developing new derivatives of methoxsalen with enhanced selectivity and potency.
Methoxsalen has the potential to be used in various fields of research and industry, including photodynamic therapy, drug discovery, and material science. Methoxsalen and its derivatives could be used as photosensitizers for the treatment of various diseases such as cancer, psoriasis, and vitiligo. Methoxsalen can also be used as a photoactivatable probe for studying protein-protein interactions and nucleic acid dynamics.
Limitations
Despite its potential, methoxsalen has certain limitations that need to be addressed. The major limitations of methoxsalen include its phototoxicity, limited water solubility, and lack of selectivity for cancer cells.
for research on methoxsalen could include the following:
1. Development of targeted delivery methods for improving selectivity and reducing toxicity
2. Synthesis and optimization of new derivatives with improved physicochemical properties and therapeutic efficacy
3. Evaluation of the use of methoxsalen in combination with other therapies for enhanced therapeutic outcomes
4. Investigation of the use of methoxsalen in other applications such as photoaffinity labeling and material science
5. Study of the effects of methoxsalen on the immune system and potential immunomodulatory effects
6. Investigation of the use of methoxsalen in other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
In conclusion, methoxsalen is a promising compound with potential applications in various fields of research and industry. Its biological properties, the ability to induce DNA damage, and its use as a photosensitizer make it a promising candidate for photodynamic therapy for cancer. In the future, new derivatives of methoxsalen with improved efficacy and safety will be explored which will provide us with even more applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

308.08307817 g/mol

Monoisotopic Mass

308.08307817 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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